

An In-depth Technical Guide to the Physicochemical Properties of Serdexmethylphenidate Chloride

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Compound of Interest

Compound Name: *Serdexmethylphenidate chloride*

Cat. No.: *B10823693*

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Abstract

Serdexmethylphenidate chloride is a novel prodrug of dexamethylphenidate, a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **serdexmethylphenidate chloride**, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway and analytical workflow. The information presented herein is intended to support research, development, and quality control activities related to this compound.

Physicochemical Properties

Serdexmethylphenidate chloride is a white to off-white crystalline solid.^[1] Its fundamental physicochemical characteristics are crucial for understanding its formulation, delivery, and pharmacokinetic profile.

Quantitative Data Summary

The key physicochemical parameters for **serdexmethylphenidate chloride** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₃₀ ClN ₃ O ₈	[3]
Molecular Weight	536.0 g/mol	[3]
Melting Point	202 to 208 °C	[1]
Solubility (in water)	Freely soluble: • 333.5 mg/mL (pH 1.2) • 382.22 mg/mL (pH 2.9) • >500 mg/mL (pH 5.8 to 6.8) • Limited (<1 mg/mL) in n-heptane, toluene, dichloromethane • Slightly increased (~1 mg/L) in acetone, acetonitrile • Increased (~9 mg/mL) in ethanol • >50 mg/mL in methanol • Very high (>150 mg/mL) in DMSO, DMF	[1]
Solubility (in organic solvents)		[1]
Octanol/Water Partition Coefficient (Log P/D)	-0.84 (at pH 1.2)	[4]
pKa	2.56	[5]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical testing guidelines.

Melting Point Determination

Objective: To determine the temperature at which **serdexmethylphenidate chloride** transitions from a solid to a liquid state.

Methodology:

- Apparatus: A calibrated digital melting point apparatus compliant with USP <741> standards.
- Sample Preparation: A small quantity of finely powdered **serdexmethylphenidate chloride** is packed into a capillary tube to a height of 2-3 mm.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15 °C below the expected melting point, followed by a slower ramp of 1-2 °C per minute.
 - The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. The range between these two temperatures constitutes the melting range.

Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of **serdexmethylphenidate chloride** in aqueous media at various pH levels.

Methodology (Shake-Flask Method):

- Apparatus:
 - Thermostatically controlled shaker bath.
 - pH meter.
 - Analytical balance.
 - Centrifuge.
 - HPLC system for quantification.
- Procedure:
 - Prepare buffer solutions at the desired pH values (e.g., 1.2, 2.9, 5.8, 6.8).

- Add an excess amount of **serdexmethylphenidate chloride** to a known volume of each buffer solution in separate flasks. The presence of undissolved solid is necessary to ensure saturation.
- The flasks are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a predetermined period (typically 24-48 hours) to reach equilibrium.
- After equilibration, the samples are removed from the shaker and the undissolved solid is separated from the solution by centrifugation.
- An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of **serdexmethylphenidate chloride** is determined using a validated analytical method, such as RP-HPLC.[\[5\]](#)

Octanol/Water Partition Coefficient (Log P) Determination

Objective: To determine the ratio of the concentration of **serdexmethylphenidate chloride** in the octanol phase to its concentration in the aqueous phase at equilibrium, as a measure of its lipophilicity.

Methodology (Shake-Flask Method, based on OECD Guideline 107):[\[6\]](#)[\[7\]](#)

- Apparatus:
 - Thermostatically controlled shaker.
 - Centrifuge.
 - Analytical instrumentation for quantification (e.g., HPLC).
- Procedure:
 - n-Octanol and an aqueous buffer (e.g., pH 1.2) are pre-saturated with each other by mixing and allowing the phases to separate.

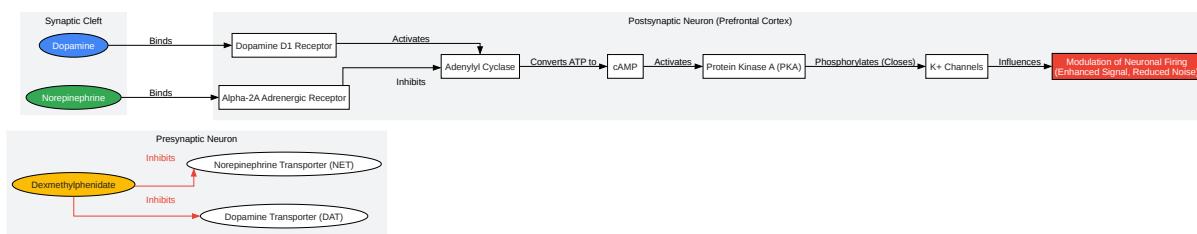
- A known amount of **serdexmethylphenidate chloride** is dissolved in the pre-saturated aqueous phase.
- A known volume of the pre-saturated n-octanol is added to the aqueous solution in a vessel.
- The vessel is sealed and shaken gently in a thermostatically controlled environment until equilibrium is reached (typically several hours).
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of **serdexmethylphenidate chloride** in both the aqueous and n-octanol phases is determined using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway of Serdexmethylphenidate's Active Metabolite

Serdexmethylphenidate is a prodrug that is converted to dexmethylphenidate.^[1]

Dexmethylphenidate is a norepinephrine and dopamine reuptake inhibitor, leading to increased concentrations of these neurotransmitters in the synaptic cleft.^[8] The diagram below illustrates the proposed downstream signaling pathways in the prefrontal cortex following the inhibition of norepinephrine and dopamine reuptake.

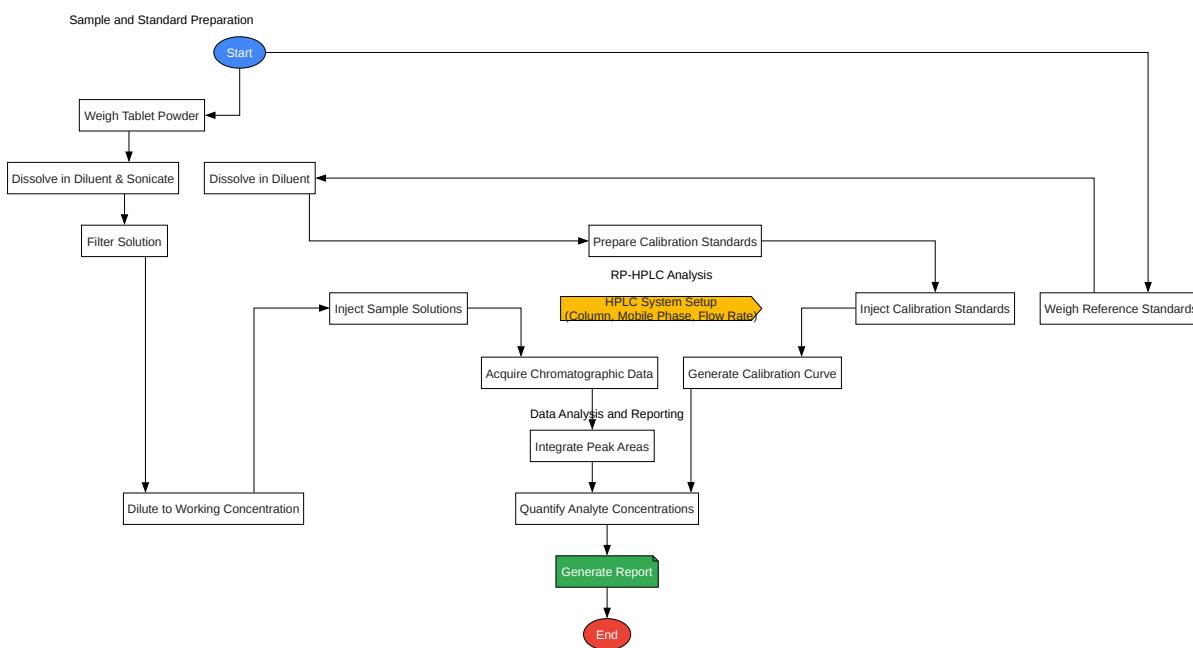


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Proposed signaling pathway of dexmethylphenidate in the prefrontal cortex.

Experimental Workflow for RP-HPLC Analysis

The following diagram outlines a typical experimental workflow for the simultaneous quantification of serdexmethylphenidate and dexmethylphenidate in a pharmaceutical dosage form using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).^{[9][10][11]}

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Experimental workflow for RP-HPLC analysis of serdexmethylphenidate.

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